molecular formula C15H11N3O5S B11697040 (5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11697040
M. Wt: 345.3 g/mol
InChI Key: RXMJNZXSJIEJCC-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and an imidazolidinone core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the furan ring using a nitrating agent such as nitric acid.

    Formation of the imidazolidinone core: This is typically done through a cyclization reaction involving a thiourea derivative and an aldehyde or ketone.

    Final assembly: The final step involves the condensation of the furan and imidazolidinone intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar methoxyphenyl group.

    N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: Another complex organic molecule with potential biological activity.

Uniqueness

(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one: stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Properties

Molecular Formula

C15H11N3O5S

Molecular Weight

345.3 g/mol

IUPAC Name

(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11N3O5S/c1-22-8-2-4-10(12(7-8)18(20)21)13-5-3-9(23-13)6-11-14(19)17-15(24)16-11/h2-7H,1H3,(H2,16,17,19,24)/b11-6+

InChI Key

RXMJNZXSJIEJCC-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.